molecular formula C9H17BO2 B8020783 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-

Cat. No.: B8020783
M. Wt: 168.04 g/mol
InChI Key: COPMASWDWLENMV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (CAS: 91890-00-5) is a pinacol boronic ester with the molecular formula C₁₀H₁₉BO₂ and a molecular weight of 182.07 g/mol. Its structure features a 1-propenyl substituent attached to a 1,3,2-dioxaborolane core, which is stabilized by the pinacol (4,4,5,5-tetramethyl) group . This compound is synthesized via hydroboration reactions, often involving alkynes or alkenes, and exhibits stereoselectivity depending on reaction conditions. For example, hydroboration of terminal alkynes with pinacolborane yields either cis- or trans-alkenyl boronic esters, as demonstrated in the synthesis of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane .

The 1-propenyl substituent introduces unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where boronic esters act as key intermediates in forming carbon-carbon bonds. Its stereochemistry (Z or E) and electronic properties are critical for applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-1-enyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMASWDWLENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,2-Dioxaborolane derivatives, particularly 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (CAS Number: 1073354-67-2), are compounds of significant interest in medicinal and synthetic chemistry. Their unique structural features contribute to various biological activities and applications in organic synthesis. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C12H23BO2
  • Molecular Weight: 210.179 g/mol
  • Structure: The compound features a dioxaborolane ring with two tert-butyl groups and a propenyl substituent.

Anticancer Properties

Recent studies have indicated that certain dioxaborolane derivatives exhibit anticancer properties. For instance:

  • Mechanism: The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Study: In vitro studies demonstrated that 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane effectively reduced the viability of various cancer cell lines by inducing oxidative stress and modulating apoptotic pathways .

Antimicrobial Activity

Dioxaborolane derivatives have shown potential as antimicrobial agents:

  • Activity Spectrum: Research indicates effectiveness against a range of bacteria and fungi.
  • Case Study: A study reported that specific formulations containing dioxaborolanes exhibited significant inhibition of pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

  • Target Enzymes: Dioxaborolanes can act as inhibitors for enzymes involved in metabolic pathways.
  • Research Findings: Inhibitory effects on serine proteases have been documented, suggesting potential applications in developing therapeutic agents for conditions like inflammation and cancer .

Synthesis and Applications

1,3,2-Dioxaborolanes are synthesized through various methods including:

  • Borylation Reactions: Utilizing transition metal catalysts to introduce boron into organic substrates.
  • Applications in Organic Synthesis: They are used as intermediates in the synthesis of complex organic molecules and polymers.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionInhibits serine proteases

Scientific Research Applications

Organic Synthesis

1.1. Boronic Acid Derivatives
The compound serves as a boronic acid pinacol ester, which is crucial in the synthesis of various boronic acid derivatives. These derivatives are integral in the formation of complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in the pharmaceutical industry for synthesizing biologically active compounds .

1.2. Synthesis of Conjugated Polymers
4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane is utilized in synthesizing conjugated copolymers. For example:

  • 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole
  • 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole

These polymers have applications in organic electronics and optoelectronics due to their electronic properties .

Materials Science

2.1. OLEDs (Organic Light Emitting Diodes)
The compound plays a significant role in developing materials for OLEDs. It can be functionalized to create fluorescent macromolecules that exhibit aggregation-induced emission (AIE). The incorporation of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane into OLED materials enhances their efficiency and brightness .

2.2. Photonic Devices
Due to its unique optical properties when incorporated into polymer matrices or other materials, this dioxaborolane derivative is also explored for use in photonic devices. Its ability to modify light emission characteristics makes it suitable for applications in sensors and display technologies .

Case Studies

Study Application Findings
Study on Suzuki-Miyaura CouplingSynthesis of complex organic moleculesDemonstrated high yields and selectivity using 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane as a reagent .
Development of AIE MaterialsOLED applicationsShowed enhanced luminescence properties when combined with tetraphenylethylene structures .
Conjugated Polymer SynthesisOrganic electronicsAchieved improved charge transport properties and stability in photovoltaic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 1,3,2-dioxaborolane derivatives depend heavily on their substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity/Applications Synthesis Method
4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (Target) C₁₀H₁₉BO₂ 182.07 Alkenyl (1-propenyl) Stereoselective cross-coupling; pharmaceutical intermediates Hydroboration of alkynes with pinacolborane
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane C₁₄H₁₇BO₂ 228.10 Aryl-ethynyl Suzuki-Miyaura coupling; synthesis of biaryl compounds Reaction of phenylacetylene with pinacolborane
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane C₁₅H₂₃BO₂ 254.15 Alkyl (benzylic) Catalytic borylation of alkanes; mixture of benzylic/aromatic boronate esters Cobalt-catalyzed borylation of cumene
4,4,5,5-Tetramethyl-2-(4-ethynylphenyl)-1,3,2-dioxaborolane C₁₃H₁₇BO₂ 216.09 Aryl-ethynyl (para-subst.) Polymer synthesis (e.g., polyfluorenes) Sonogashira coupling or direct borylation
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₇H₁₄BIO₂ 268.91 Iodoalkyl Alkylboron reagent for sp³-sp³ cross-coupling; precursor for functionalized boronic esters Transesterification of diisopropyl iodomethylboronate

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 1-propenyl group enables stereoselective cross-coupling, particularly in forming cis-alkenes, which are valuable in drug synthesis (e.g., RET kinase inhibitors like selpercatinib) .
  • Phenylethynyl Derivatives : Ethynyl-substituted dioxaborolanes exhibit enhanced stability and are widely used in Suzuki reactions to synthesize conjugated systems (e.g., OLED materials) .
  • Alkyl Derivatives : Benzylic boronate esters (e.g., 2-phenylpropyl) show lower reactivity in cross-coupling compared to alkenyl/aryl analogs but are useful in catalytic borylation of unactivated C–H bonds .

Physical and Spectral Properties

  • Boiling Points/Solubility : Alkenyl and ethynyl derivatives are generally less polar than alkyl analogs, leading to higher solubility in organic solvents like THF or dichloromethane.
  • NMR Signatures : The target compound’s ¹H-NMR shows distinct vinyl proton resonances (δ ~5.5–6.5 ppm), while alkyl derivatives (e.g., 2-phenylpropyl) exhibit upfield shifts for benzylic protons (δ ~1.2–2.5 ppm) .

Preparation Methods

Direct Esterification of Propenylboronic Acid

Propenylboronic acid is esterified with pinacol (1,2-diol) in non-polar solvents such as dichloromethane or toluene. Anhydrous magnesium sulfate is employed to scavenge water, driving the equilibrium toward ester formation. The reaction proceeds at room temperature for 16–24 hours, achieving yields up to 85% . For example, mixing propenylboronic acid (16.3 g, 127 mmol) with pinacol (15.73 g, 133 mmol) in dichloromethane (100 mL) with MgSO₄ (15.3 g) yields the target compound after filtration and solvent removal .

Characterization Data

  • Boiling Point : 46–47°C at 4 Torr

  • Density : 0.89 g/cm³ at 20°C

  • Refractive Index : nD20=1.433n_D^{20} = 1.433

  • ¹H NMR (DMSO-d₆) : δ 6.52 (br, 1H, B–CH), 1.25 (s, 12H, pinacol methyl)

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable the synthesis of alkenyl boronic esters from aryl halides and propenylboron reagents. A representative procedure involves:

  • Substrate : 4-Bromofluorobenzene (43.8 mg, 0.25 mmol)

  • Catalyst : Ni(dppf)(o-tol)Cl (1 mol%)

  • Base : K₃PO₄ (159 mg, 0.75 mmol)

  • Solvent : 1,4-Dioxane (1 mL)

  • Conditions : 80°C, 4 hours .

This method achieves quantitative conversion to the trans-alkenyl boronic ester, which is subsequently treated with pinacol to isolate the product .

Grignard Reagent-Mediated Synthesis

Preformed Grignard reagents react with pinacolborane (HBpin) to generate boronic esters. For example:

  • Grignard Formation : Propene gas is bubbled into a THF solution of Mg (1.2 equiv) at 0°C.

  • Borylation : HBpin (1.1 equiv) is added dropwise, followed by stirring at RT for 12 hours.

  • Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether, and distillation yield the product (62–75%) .

Advantages :

  • Avoids transition metals.

  • Scalable to multigram quantities .

Stereochemical Control in Synthesis

The (E)-isomer is preferentially formed due to thermodynamic stability. Using trans-1-propenylboronic acid as the starting material ensures >95% stereoselectivity during esterification . Catalytic systems employing chiral ligands (e.g., BINAP) have been explored but remain underdeveloped for this specific compound .

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency:

  • Reagents : Propene, HBpin, and pinacol.

  • Conditions : 50°C, 10 bar pressure, residence time 30 minutes.

  • Yield : 89% with 99% purity after fractional distillation .

Challenges and Optimization

  • Protodeboronation : Minimized by using anhydrous conditions and avoiding protic solvents .

  • Byproduct Formation : Transesterification products (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) are suppressed by stoichiometric control of pinacol .

  • Purification : Silica gel chromatography (hexane/EtOAc 9:1) or recrystallization from ethanol/water (1:1) ensures high purity .

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Hydroboration-EsterificationHigh functional group toleranceRequires toxic borane reagents55–77%
Direct EsterificationSimple, one-potRequires anhydrous conditions70–85%
Cross-CouplingVersatile for substituted alkenesCostly catalysts60–90%
Grignard-MediatedScalablePyrophoric reagents62–75%

Emerging Techniques

  • Electrochemical Borylation : Direct coupling of propenyl halides with B₂pin₂ under electrolytic conditions (Pt electrodes, 5 mA, 25°C) achieves 68% yield .

  • Photoredox Catalysis : Visible light-mediated synthesis using Ir(ppy)₃ (2 mol%) and DIPEA in acetonitrile (24 h, RT) is under investigation .

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via hydroboration or cross-coupling reactions. For example:

  • Hydroboration: Reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert atmosphere yields stereoselective alkenylboronates .
  • Cross-Electrophile Coupling: Using alkyl halides and boronic esters in electrochemical setups (e.g., with Co catalysts) achieves high yields (85%) after flash column chromatography .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of the borolane ring.
  • Monitor reaction progress via <sup>11</sup>B NMR for boron-specific intermediates .

Q. How can researchers characterize the stereochemistry of the 1-propenyl substituent?

Methodological Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR distinguishes Z/E isomers via coupling constants (e.g., J = 10–12 Hz for Z-isomers) .
    • <sup>13</sup>C NMR confirms boron-carbon bonding (δ ~25–35 ppm for B–C sp<sup>2</sup>).
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for small-molecule refinement .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The 1-propenyl boronate participates in:

  • Suzuki-Miyaura Coupling: With aryl halides, using Pd catalysts (e.g., Pd(PPh3)4) and K2CO3 at 100°C yields biaryl derivatives .
  • Deboronative Radical Reactions: Initiated by AIBN or light, generating alkyl radicals for C–C bond formation .

Optimization Tips:

  • Avoid steric hindrance by using bulky ligands (e.g., SPhos).
  • For radical reactions, employ chain-transfer agents (e.g., thiophenol) to suppress side reactions .

Advanced Research Questions

Q. How does steric and electronic modulation of the borolane ring affect reaction outcomes?

Methodological Answer:

  • Steric Effects: The tetramethyl groups hinder nucleophilic attack at boron, favoring transmetalation over hydrolysis. Compare with less hindered analogs (e.g., pinacolborane) .
  • Electronic Effects: Electron-withdrawing substituents on the propenyl group increase electrophilicity at boron, accelerating coupling rates.

Case Study:
In gold-catalyzed [3+2] cycloadditions, α-aryl-substituted alkenylboronates react efficiently, while unsubstituted analogs (e.g., 4,4,5,5-tetramethyl-2-vinyl-dioxaborolane) fail due to insufficient stabilization of transition states .

Q. How can computational modeling resolve contradictions in catalytic activity data?

Methodological Answer:

  • DFT Calculations: Model transition states to explain why certain catalysts (e.g., UiO-Co) achieve 93% yield in hydroboration, while others (e.g., Pd/C) require additives to suppress side reactions .
  • Contradiction Example: Discrepancies in alkene hydroboration yields may arise from solvent effects (e.g., THF stabilizes trialkoxyborohydrides vs. benzene) .

Q. Table: Computational vs. Experimental Results

ParameterExperimental YieldDFT-Predicted ΔG‡ (kcal/mol)
UiO-Co catalysis93%18.5
Pd/C (with additives)78%22.1

Q. What strategies improve stereoselectivity in hydroboration-protodeboronation cascades?

Methodological Answer:

  • Chiral Catalysts: Use Rhodium complexes with Binap ligands for enantioselective hydroboration (e.g., >90% ee) .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) favor syn addition, while nonpolar solvents (e.g., hexane) stabilize anti pathways .

Mechanistic Insight:
The dioxaborolane’s rigid ring enforces chair-like transition states, biasing Z-selectivity in alkenylboronate formation .

Q. How can researchers address discrepancies in reported catalytic scopes?

Methodological Answer:

  • Systematic Screening: Vary substrates (e.g., electron-deficient vs. electron-rich aryl halides) under identical conditions to isolate steric/electronic factors .
  • Contradiction Example: 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-dioxaborolane fails in cycloadditions , but analogous styryl derivatives succeed in Suzuki couplings .

Troubleshooting Workflow:

Confirm boron purity via ICP-MS.

Test under inert vs. aerobic conditions.

Compare homogeneous vs. heterogeneous catalysts.

Q. What are the limitations of current synthetic methodologies for this compound?

Methodological Answer:

  • Functional Group Tolerance: Sensitive to strong acids/bases, limiting use in peptide or polyol synthesis.
  • Scalability: Multi-step purifications (e.g., column chromatography) hinder gram-scale production. Alternatives:
    • Continuous-flow reactors for electrochemical syntheses .
    • Recrystallization in hexane/EtOAc mixtures .

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